molecular formula C10H8F4O3 B565831 Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate CAS No. 1197231-80-3

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate

Cat. No.: B565831
CAS No.: 1197231-80-3
M. Wt: 252.165
InChI Key: FLEYPLBDYOXBSF-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8F4O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-fluoro-4-(trifluoromethoxy)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

    Oxidation: Potassium permanganate in an aqueous medium is often used for the oxidation of esters to carboxylic acids.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorinated compounds with potential biological activity.

    Medicine: The compound may be explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The trifluoromethoxy group can also influence the compound’s electronic properties, potentially affecting its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluoro-3-(trifluoromethoxy)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 4-(Trifluoromethoxy)benzaldehyde

Uniqueness

Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This unique arrangement can result in distinct chemical and physical properties compared to other similar compounds. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity and stability, making it potentially more effective in certain applications.

Properties

IUPAC Name

ethyl 3-fluoro-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-2-16-9(15)6-3-4-8(7(11)5-6)17-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYPLBDYOXBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261331
Record name Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-80-3
Record name Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197231-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-(trifluoromethoxy)benzoic acid (1.00 g, 4.46 mmol) in ethanol (10 ml) was added thionyl chloride (1.33 g, 11.2 mmol) at 0° C. The reaction solution was slowly warmed to room temperature, and stirred at the same temperature overnight. The reaction solution was poured into saturated aqueous sodium bicarbonate solution, and extracted with ethyl acetate twice. The organic layer was combined, washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:0→9:1) to give ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (0.72 g, 64%) as a colorless and clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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